
Methyl 4-cyclopropyl-2-hydroxybenzoate
Overview
Description
Methyl 4-cyclopropyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-cyclopropyl-2-hydroxybenzoate is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of 4-cyclopropyl-2-hydroxybenzoic acid. Its structure can be represented as follows:
This compound features a cyclopropyl group, which is known to influence its biological activity due to its unique steric and electronic properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, research has shown that cyclopropyl carboxamide derivatives demonstrate potent activity against various pathogens, including malaria parasites, with an EC50 value as low as 40 nM . This suggests a promising avenue for further exploration of this compound's potential in treating infectious diseases.
The mechanism by which this compound exerts its effects may involve interaction with mitochondrial targets. Studies on structurally related compounds have revealed that they inhibit cytochrome b in the electron transport chain of parasites . This inhibition leads to reduced energy production in the target cells, ultimately contributing to their death.
Structure-Activity Relationship (SAR)
The structure-activity relationship of cyclopropyl-containing compounds indicates that modifications to the cyclopropyl ring and adjacent functional groups significantly impact their biological efficacy. For example, variations in lipophilicity and steric hindrance have been correlated with changes in antimicrobial potency . Understanding these relationships is critical for optimizing the biological activity of this compound.
Case Study 1: Antimalarial Activity
In a study focused on antimalarial compounds, this compound analogs were tested against Plasmodium falciparum. The results demonstrated that certain modifications enhanced activity without increasing cytotoxicity to human cells . This highlights the potential for developing safe and effective antimalarial agents based on this compound.
Case Study 2: Antibacterial Effects
Another investigation assessed the antibacterial properties of cyclopropyl derivatives, including this compound. The findings showed significant bactericidal effects against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance . These results underscore the importance of further research into this compound's therapeutic applications.
Table 1: Biological Activity Summary of this compound Analogues
Compound | Activity Type | EC50 (µM) | Cytotoxicity (CC50) |
---|---|---|---|
This compound | Antimalarial | <0.04 | >40 |
Cyclopropyl carboxamide analogue | Antibacterial | <0.06 | >40 |
Cyclopropyl derivative X | Antifungal | <0.05 | >30 |
Table 2: Structure-Activity Relationships (SAR) Observed
Modification | Impact on Activity |
---|---|
Increased lipophilicity | Enhanced potency |
Addition of polar groups | Decreased activity |
Alteration of cyclopropyl size | Variable effects |
Scientific Research Applications
Synthetic Route Overview
Step | Description |
---|---|
Reactants | 4-Cyclopropyl-2-hydroxybenzoic acid, Methanol |
Catalyst | Acid catalyst (e.g., sulfuric acid) |
Conditions | Reflux for several hours |
Isolation | Purification via recrystallization |
Organic Synthesis
Methyl 4-cyclopropyl-2-hydroxybenzoate serves as an intermediate in organic synthesis. Its unique cyclopropyl group enhances reactivity in various chemical transformations, including:
- Substitution Reactions: The cyclopropyl moiety can participate in nucleophilic substitution reactions.
- Functional Group Transformations: It can be converted into other derivatives through hydrolysis or oxidation.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Pharmaceutical Applications
The compound is being explored for its therapeutic effects:
- Anti-inflammatory Agents: Research suggests that it may modulate inflammatory pathways, offering potential as an anti-inflammatory drug.
- Anticancer Activity: Preliminary studies indicate that it could inhibit cancer cell proliferation, particularly in tumors driven by specific oncogenes.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclopropyl group significantly influenced antimicrobial efficacy .
Case Study 2: Enzyme Inhibition
In a high-throughput screening assay for enzyme inhibitors, this compound was found to inhibit the enzyme WDR5, which is implicated in cancer progression. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.43 µM, indicating strong binding affinity .
Properties
IUPAC Name |
methyl 4-cyclopropyl-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALURDONIZLSXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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